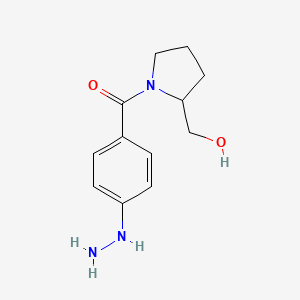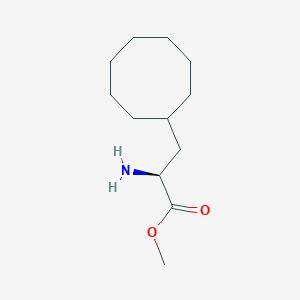
Methyl (S)-2-amino-3-cyclooctylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-cyclooctylpropanoate is an organic compound characterized by its unique structure, which includes a cyclooctyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-cyclooctylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanone and a suitable amino acid derivative.
Formation of Intermediate: The cyclooctanone undergoes a condensation reaction with the amino acid derivative to form an intermediate compound.
Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-cyclooctylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl (S)-2-amino-3-cyclooctylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which Methyl (S)-2-amino-3-cyclooctylpropanoate exerts its effects involves interactions with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl (S)-2-amino-3-cyclohexylpropanoate
- Methyl (S)-2-amino-3-cyclopentylpropanoate
- Methyl (S)-2-amino-3-cyclobutylpropanoate
Uniqueness
Methyl (S)-2-amino-3-cyclooctylpropanoate is unique due to its larger cyclooctyl ring, which imparts distinct steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-cyclooctylpropanoate |
InChI |
InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-10-7-5-3-2-4-6-8-10/h10-11H,2-9,13H2,1H3/t11-/m0/s1 |
InChIキー |
XHXWWISBCWCCBQ-NSHDSACASA-N |
異性体SMILES |
COC(=O)[C@H](CC1CCCCCCC1)N |
正規SMILES |
COC(=O)C(CC1CCCCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


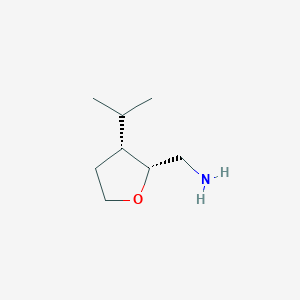
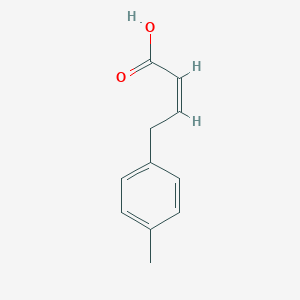
![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
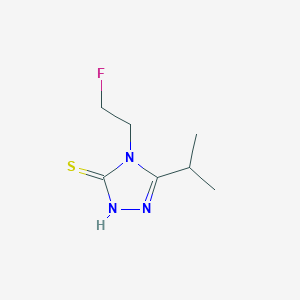
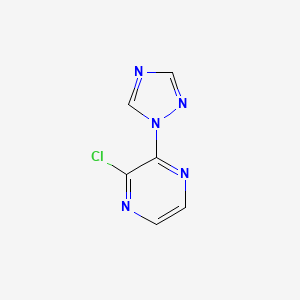
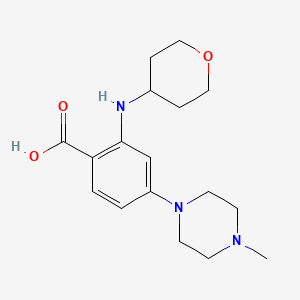
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid](/img/structure/B13342179.png)
![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)

![6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B13342196.png)

